molecular formula C13H16ClNO4S B1439974 [1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate CAS No. 1242916-13-7

[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate

Cat. No.: B1439974
CAS No.: 1242916-13-7
M. Wt: 317.79 g/mol
InChI Key: MCLAEDGVJJJUJS-UHFFFAOYSA-N
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Description

[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate is a useful research compound. Its molecular formula is C13H16ClNO4S and its molecular weight is 317.79 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-20(17,18)19-9-11-6-13(16)15(8-11)7-10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLAEDGVJJJUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CC(=O)N(C1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate, with the CAS number 1242916-13-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and other pharmacological effects.

  • Molecular Formula : C13H16ClNO4S
  • Molecular Weight : 317.79 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a methanesulfonate moiety, which may influence its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds similar to this compound against various bacterial strains. For instance:

  • Gram-positive Bacteria : The compound exhibits significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains. Compounds in related studies demonstrated submicromolar activity levels comparable to clinically used antibiotics such as ampicillin and isoniazid .
  • Mycobacteria : The compound's effectiveness extends to mycobacterial strains, including Mycobacterium tuberculosis, suggesting potential utility in treating infections caused by these pathogens .

Cytotoxicity

The cytotoxic profile of this compound has been assessed in various cancer cell lines:

  • Cancer Cell Lines : Studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while showing minimal toxicity to primary mammalian cells. This selectivity is crucial for developing safe therapeutic agents .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory activity against acetylcholinesterase, which could have implications in treating neurodegenerative diseases .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus, MRSA
AntimycobacterialActive against M. tuberculosis
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionStrong inhibition of acetylcholinesterase

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate
Reactant of Route 2
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[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.